molecular formula C9H12N2O2 B13443472 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid

Cat. No.: B13443472
M. Wt: 180.20 g/mol
InChI Key: UITNOXXIHLWXPI-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound with a fused bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-step process starting from simple precursors . Another method includes the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-10-8-4-7(9(12)13)2-3-11(6)8/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

UITNOXXIHLWXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1CCC(C2)C(=O)O

Origin of Product

United States

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